[(1-Aminocyclobutyl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclobutylamine with formaldehyde and hydrogen sulfide under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to sulfhydryl groups in proteins, leading to the formation of stable adducts
Properties
Molecular Formula |
C6H16Cl2N2OS |
---|---|
Molecular Weight |
235.17 g/mol |
IUPAC Name |
1-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)5-6(7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H |
InChI Key |
FCYYEYKTFRJXKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1(CCC1)N.Cl.Cl |
Origin of Product |
United States |
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